5-chloro-6-morpholinonicotinic acid
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Overview
Description
“5-Chloro-6-(morpholin-4-yl)pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C14H17ClN2O4 . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a morpholine ring, and a carboxylic acid group . The InChI code for this compound is 1S/C14H17ClN2O4/c1-2-21-14 (20)9-3-5-17 (6-4-9)12-11 (15)7-10 (8-16-12)13 (18)19/h7-9H,2-6H2,1H3, (H,18,19) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 312.75 . It is a solid with a melting point between 128 - 130 degrees Celsius .Scientific Research Applications
Medicinal Chemistry Applications
Synthesis and Cardiotonic Activity : A study on the synthesis of 6-substituted 5-cyano-(3,4'-bipyridine)-1'-oxides, including compounds related to 5-Chloro-6-(morpholin-4-yl)pyridine-3-carboxylic acid, highlighted their cardiotonic activity. Specifically, 5-cyano-6-morpholino-(3,4′-bipyridine)-1′-oxide exhibited remarkable positive inotropic potency without significant inhibition of cyclic AMP phosphodiesterase III, indicating its potential as a novel type of cardiotonic agent (Klauschenz et al., 1994).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-6-morpholin-4-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-8-5-7(10(14)15)6-12-9(8)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBOTZZNNGDKAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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